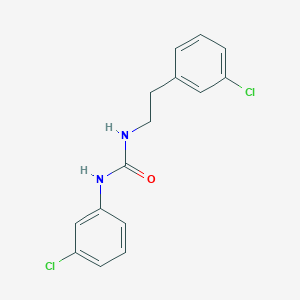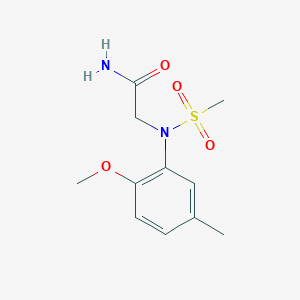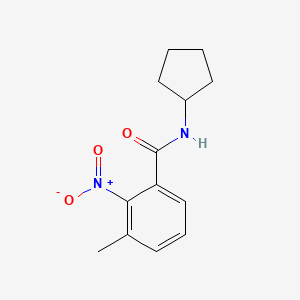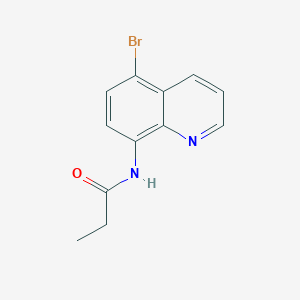
2,6-dimethoxy-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O5 It is a derivative of benzamide, featuring methoxy groups at the 2 and 6 positions on the benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Formation of Benzoyl Chloride: 2,6-dimethoxybenzoic acid is converted to 2,6-dimethoxybenzoyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3-nitroaniline is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2,6-dimethoxy-N-(3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dimethoxybenzoic acid and 3-nitroaniline.
Scientific Research Applications
2,6-dimethoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-nitrophenyl)benzamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The nitro group could be involved in redox reactions, while the amide and methoxy groups may contribute to binding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
3-nitrobenzamide: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
2,6-dimethoxy-N-phenylbenzamide: Lacks the nitro group, potentially altering its chemical and biological properties.
Uniqueness
2,6-dimethoxy-N-(3-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups may provide a balance of properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dimethoxy-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-4-8-13(22-2)14(12)15(18)16-10-5-3-6-11(9-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQOIDMTOTDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5840993.png)
![9-hydroxy-2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5841001.png)
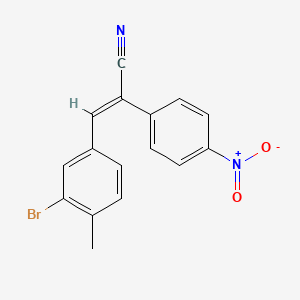
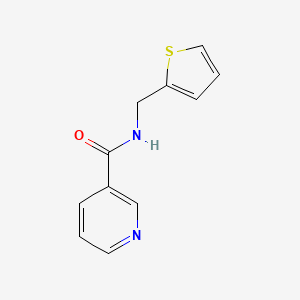
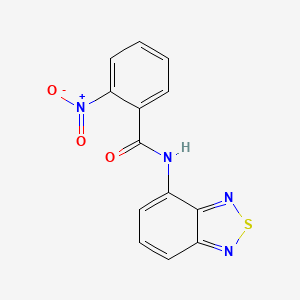
![ethyl 4-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5841028.png)
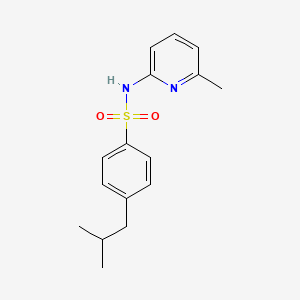
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B5841030.png)
![methyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5841038.png)
